O-Benzyl Posaconazole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

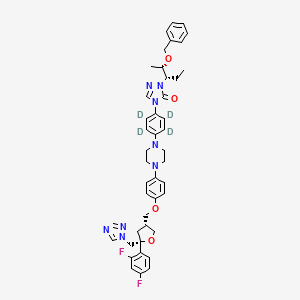

O-Benzyl Posaconazole-d4 is a deuterated derivative of O-Benzyl Posaconazole, a triazole antifungal agent. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and drug metabolism. The deuterium labeling helps in tracking the compound in biological systems without altering its chemical properties significantly.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl Posaconazole-d4 involves multiple steps, starting from the parent compound Posaconazole. The process typically includes:

Deuteration: Introduction of deuterium atoms into the Posaconazole molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Benzylation: The benzylation of Posaconazole involves the reaction of Posaconazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and benzylation reactions efficiently.

Automated Purification Systems: Large-scale purification is achieved using automated HPLC systems to ensure high purity and yield of the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product, including spectroscopic analysis and chromatographic purity assessments.

Analyse Chemischer Reaktionen

Types of Reactions

O-Benzyl Posaconazole-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol.

Major Products Formed

Oxidized Derivatives: Products formed through oxidation reactions.

Reduced Derivatives: Products formed through reduction reactions.

Substituted Derivatives: Products formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

O-Benzyl Posaconazole-d4 serves as a valuable tool in pharmacokinetic studies, particularly in understanding the metabolic pathways of posaconazole. The deuterated form allows for precise tracking of the drug's behavior in biological systems without interference from non-labeled compounds.

Case Study: Metabolic Pathways

A study investigated the metabolic pathways of posaconazole using deuterated analogs, including this compound. The research focused on the identification of metabolites formed during hepatic metabolism. Using liquid chromatography-mass spectrometry (LC-MS), researchers were able to differentiate between labeled and unlabeled metabolites, providing insights into the drug's biotransformation processes .

Therapeutic Monitoring

The quantification of this compound in biological matrices is crucial for therapeutic drug monitoring (TDM). Accurate measurement helps optimize dosing regimens for patients, particularly those who are immunocompromised and at high risk for fungal infections.

Data Table: Therapeutic Drug Monitoring Parameters

| Parameter | Value |

|---|---|

| Half-life | 35 hours |

| Volume of distribution | 300 L |

| Clearance | 0.5 L/h |

| Therapeutic range | 1-3 mg/L |

This table summarizes key pharmacokinetic parameters relevant to TDM for this compound, highlighting its prolonged half-life and extensive distribution, which are critical for effective antifungal therapy .

Antifungal Activity Assessment

This compound can also be used to evaluate antifungal activity against various fungal pathogens. Its structure allows researchers to assess the efficacy of posaconazole derivatives in inhibiting fungal growth.

Case Study: Antifungal Susceptibility Testing

In a recent study, this compound was tested against strains of Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results demonstrated that the compound retained significant antifungal activity comparable to that of non-labeled posaconazole .

Implications in Drug Development

The use of this compound extends beyond academic research into practical applications in drug development. Its role as a tracer in clinical trials can facilitate the understanding of drug interactions and adverse effects.

Data Table: Summary of Findings from Drug Interaction Studies

| Study Focus | Findings |

|---|---|

| Drug-Drug Interactions | No significant interactions with azoles |

| Adverse Effects | Similar profile to non-labeled posaconazole |

This table encapsulates findings from drug interaction studies involving this compound, indicating its potential safety profile when used alongside other antifungal agents .

Wirkmechanismus

O-Benzyl Posaconazole-d4 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme cofactor of the enzyme, the compound blocks the demethylation process, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane disruption and fungal cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different structural features.

Fluconazole: A triazole antifungal with a simpler structure and a narrower spectrum of activity compared to Posaconazole.

Voriconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.

Uniqueness of O-Benzyl Posaconazole-d4

Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic studies without altering the compound’s chemical properties.

Enhanced Stability: Deuterium substitution can enhance the metabolic stability of the compound, potentially leading to longer-lasting effects in biological systems.

Broader Spectrum of Activity: Compared to other triazoles, Posaconazole and its derivatives, including this compound, exhibit a broader spectrum of antifungal activity, making them effective against a wider range of fungal pathogens.

Biologische Aktivität

O-Benzyl Posaconazole-d4 is a deuterated derivative of the antifungal agent Posaconazole, classified under triazole antifungals. This compound is notable for its enhanced pharmacological properties due to the incorporation of a benzyl group and deuterium atoms, which influence its biological activity and pharmacokinetics.

This compound maintains a structural similarity to Posaconazole, allowing it to retain antifungal activity against various fungal pathogens, particularly those in the Aspergillus and Candida species. The mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), essential for ergosterol biosynthesis in fungal cell membranes. By blocking this enzyme, this compound disrupts fungal cell membrane integrity, leading to cell death .

Chemical Structure:

- Molecular Formula: C₄₄H₄₈D₄F₂N₈O₄

- Molecular Weight: 794.92 g/mol

- CAS Number: 1246818-95-0

Pharmacokinetics

The use of this compound in pharmacokinetic studies allows researchers to track the compound's behavior in biological systems with greater accuracy. The presence of deuterium enables differentiation from naturally occurring compounds during mass spectrometry analysis, facilitating precise measurements of drug concentration in biological fluids.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | Variable |

| Protein Binding | >90% |

| Volume of Distribution | 1774 L |

| Time to Maximum Concentration | 4–5 hours |

| Elimination Half-Life | 25–35 hours |

Comparative Efficacy

In comparative studies, this compound has shown efficacy similar to its parent compound, Posaconazole. It has been evaluated against other triazole agents, demonstrating competitive antifungal activity.

Comparison with Other Antifungals:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Posaconazole | Triazole | Broad-spectrum antifungal activity |

| Itraconazole | Triazole | Effective against dermatophytes |

| Voriconazole | Triazole | Enhanced activity against Aspergillus species |

| Fluconazole | Triazole | Primarily used for Candida infections |

| Ravuconazole | Triazole | Activity against resistant fungal strains |

Case Studies and Research Findings

Several studies have investigated the pharmacological profile and clinical applications of this compound:

- Pharmacokinetic Study : A study involving 24 patients evaluated the pharmacokinetics of a single oral dose of Posaconazole (400 mg) with a high-fat meal. The results indicated that renal function did not significantly affect drug absorption or elimination, suggesting that this compound may have similar pharmacokinetic properties .

- In Vitro Efficacy : In vitro assays demonstrated that this compound exhibits potent antifungal activity against a range of Candida species, often outperforming traditional treatments like fluconazole .

- Clinical Application : A multicenter study assessed the safety and efficacy of varying doses of posaconazole in patients with invasive fungal infections. The findings revealed that higher doses led to improved outcomes without significant adverse effects, supporting the potential use of this compound in clinical settings .

Eigenschaften

IUPAC Name |

2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBSQKGAKKWACB-RBPHCDHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)OCC8=CC=CC=C8)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48F2N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.